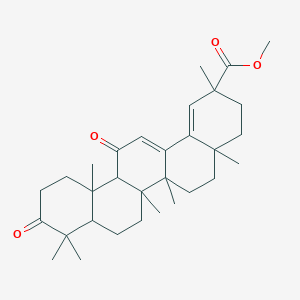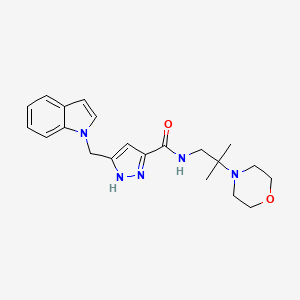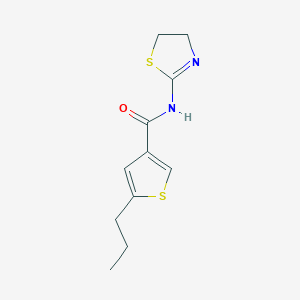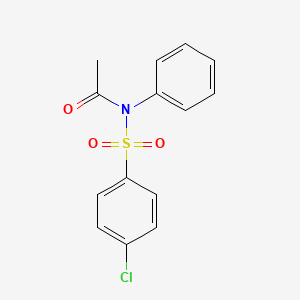![molecular formula C17H22N4O3S B5097638 N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide](/img/structure/B5097638.png)
N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the morpholine group. The final step involves the sulfonation of the benzene ring and the ethylation of the nitrogen atom. Common reagents used in these reactions include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide
- N-Ethyl-2-methyl-5-[6-(piperidin-4-YL)pyridazin-3-YL]benzenesulfonamide
- N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyrimidin-3-YL]benzenesulfonamide
Uniqueness
N-Ethyl-2-methyl-5-[6-(morpholin-4-YL)pyridazin-3-YL]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholine moiety and the pyridazine ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-2-methyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-18-25(22,23)16-12-14(5-4-13(16)2)15-6-7-17(20-19-15)21-8-10-24-11-9-21/h4-7,12,18H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBUJIMRIHBJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5097560.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5097561.png)
![3-{1-[4-(methylthio)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5097574.png)
![4-({4-[4-nitro-3-(1-pyrrolidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5097582.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5097596.png)
![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]nicotinamide](/img/structure/B5097602.png)
![2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5097610.png)
![(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5097618.png)



![N-[2-methyl-1-(4-morpholinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5097657.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5097658.png)

